What are the properties of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine?
What are the properties of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine?
An In-depth Technical Guide to 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Introduction
The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it a privileged structure in drug design. Highly substituted pyridines, such as 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine, represent a class of advanced intermediates that offer a rich platform for the generation of novel molecular entities.
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages established principles of heterocyclic chemistry and data from structurally analogous compounds to provide a robust and scientifically grounded resource for researchers in drug discovery and organic synthesis. The strategic placement of chloro, iodo, amino, and methyl groups on the pyridine ring offers multiple, distinct points for chemical modification, making this compound a highly valuable and versatile building block.
Physicochemical Properties
The following table summarizes the predicted and calculated physicochemical properties of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine. These values are derived from its chemical structure and provide a baseline for its handling and characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClIN₂ | Calculated |
| Molecular Weight | 282.51 g/mol | Calculated |
| IUPAC Name | 2-chloro-5-iodo-4,6-dimethylpyridin-3-amine | Standard Nomenclature |
| CAS Number | 889945-37-9 | |
| Predicted LogP | 2.9 - 3.5 | Calculated (Analog-based) |
| Predicted pKa | ~3.0 (for the pyridinium ion) | Analog-based[1] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[2] |
Proposed Synthesis and Purification Workflow
The synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine can be logically approached from a commercially available starting material, 3-Amino-4,6-dimethylpyridine, via a sequential halogenation strategy. The following workflow is proposed based on well-established procedures for the functionalization of aminopyridine rings.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Step 1 - Synthesis of 3-Amino-2-chloro-4,6-dimethylpyridine
This protocol describes the regioselective chlorination of the starting material at the C2 position, which is activated by the C3 amino group.
Rationale: The amino group at C3 is an ortho-, para-director. The C2 and C4 positions are activated towards electrophilic substitution. As C4 is already substituted, the incoming electrophile (Cl+) is directed primarily to the C2 position. N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine suitable for this transformation.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Amino-4,6-dimethylpyridine (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material completely.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired intermediate.
Experimental Protocol: Step 2 - Synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
This protocol details the iodination of the chlorinated intermediate. The procedure is adapted from a known method for the iodination of a similar aminopyridine substrate[2].
Rationale: The existing substituents (amino, chloro, methyl groups) collectively activate the C5 position for further electrophilic substitution. Iodine monochloride (ICl) in an acidic medium like glacial acetic acid is an effective reagent system for the iodination of activated pyridine rings[2].
Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 3-Amino-2-chloro-4,6-dimethylpyridine (1.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid, followed by Iodine Monochloride (ICl) (1.1 eq)[2].
-
Reaction: Heat the reaction mixture to 70 °C and stir for 16 hours[2].
-
Monitoring: Monitor the reaction for the consumption of the starting material using TLC and/or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Carefully quench the reaction by the slow, portion-wise addition of solid sodium bicarbonate until gas evolution ceases. Dilute with water and ethyl acetate[2].
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase multiple times with ethyl acetate[2].
-
Purification: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine[2].
Anticipated Spectroscopic Analysis
While experimental spectra are not available, the structure of the molecule allows for a detailed prediction of its key spectroscopic features.
-
¹H NMR Spectroscopy:
-
Aromatic Proton: A single singlet is expected for the proton at the C5 position of the pyridine ring in the precursor, which will be absent in the final product. The final product should have no aromatic proton signals.
-
Amine Protons (-NH₂): A broad singlet is expected, typically in the range of δ 4.0-5.5 ppm. The chemical shift can vary with concentration and solvent.
-
Methyl Protons (-CH₃): Two distinct singlets are expected for the two non-equivalent methyl groups at the C4 and C6 positions. These would likely appear in the δ 2.2-2.7 ppm range.
-
-
¹³C NMR Spectroscopy:
-
Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.
-
The carbon bearing the iodine (C5) would be shifted significantly upfield (δ ~80-100 ppm).
-
The carbons attached to chlorine (C2) and nitrogen (C3, C6) would appear in the δ 140-160 ppm range.
-
The two methyl carbons would resonate in the upfield region (δ ~15-25 ppm).
-
-
Mass Spectrometry (MS):
-
The Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum should show a clear molecular ion peak [M]+ or protonated molecular ion peak [M+H]+.
-
A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be expected, confirming the presence of chlorine in the molecule.
-
Chemical Reactivity and Potential Applications
The trifunctional nature of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine makes it a highly valuable building block for creating diverse molecular libraries for drug discovery. The differential reactivity of its functional groups allows for selective and sequential modifications.
Caption: Key reaction pathways for derivatization.
-
C5-Iodo Position: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, heteroaryl, alkynyl, and amino moieties via well-established methods like Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This versatility is crucial for structure-activity relationship (SAR) studies.
-
C2-Chloro Position: The carbon-chlorine bond is less reactive than the C-I bond in cross-coupling reactions, enabling selective functionalization at the C5 position. However, the C-Cl bond can undergo nucleophilic aromatic substitution (SNAr) under more forcing conditions or with strong nucleophiles.
-
C3-Amino Group: The primary amine is a versatile handle for a variety of transformations. It can be acylated, sulfonated, or used in reductive amination protocols to introduce a wide range of substituents, which can modulate the compound's physicochemical properties and biological activity. Aminopyridines are considered valuable pharmacophores in drug design, often serving as safer alternatives to anilines[3].
The combination of these features makes this molecule an ideal starting point for synthesizing inhibitors of kinases, proteases, and other enzyme targets, as substituted aminopyridines are prevalent in many approved drugs and clinical candidates.
Safety and Handling
While no specific safety data sheet (SDS) exists for this compound, data from closely related analogs like 2-chloro-5-iodopyridin-4-amine provides guidance on its potential hazards[4].
-
Hazard Classification (Anticipated):
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Always consult a comprehensive SDS for analogous compounds and perform a thorough risk assessment before handling.
References
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
- General procedure for the synthesis of 2-chloro-3-iodo-4-pyridinamine from 2-chloro-4-aminopyridine. ChemicalBook.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2023). PMC.
- Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. (2022). PMC.
- 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. SpectraBase.
- Scope of the reaction with various substituted 2‐aminopyridines.
- Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99%. LookChem.
- Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines. (2021).
- N‐Iodo‐4‐N,N‐Dimethylaminopyridinium Iodide; A New Green Iodination Reagent for Regioselective Mono and Di Iodination of Phenols and Anilines in Water with Good E‐Factor. (2023).
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
- 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0. ChemicalBook.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PMC.
- Preparation method of 2-chloro-4-iodo-5-methylpyridine. (2013).
- 6-Bromo-2-chloro-4-iodopyridin-3-amine. Sigma-Aldrich.
- Organic Syntheses Procedure. Organic Syntheses.
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2016). Royal Society of Chemistry.
- 2-Chloro-5-iodopyridin-4-amine | C5H4ClIN2. PubChem.
Sources
- 1. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]
- 2. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-iodopyridin-4-amine | C5H4ClIN2 | CID 45480366 - PubChem [pubchem.ncbi.nlm.nih.gov]
